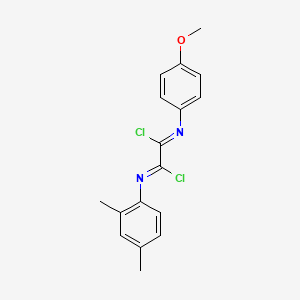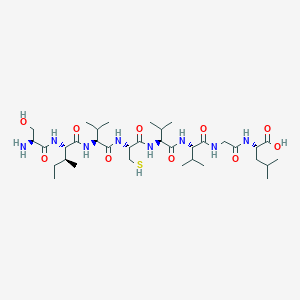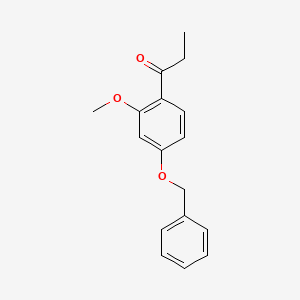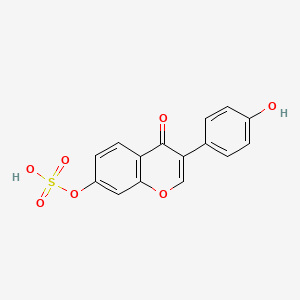
(1Z,2Z)-N~1~-(2,4-Dimethylphenyl)-N~2~-(4-methoxyphenyl)ethanebis(imidoyl) dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1Z,2Z)-N~1~-(2,4-Dimethylphenyl)-N~2~-(4-methoxyphenyl)ethanebis(imidoyl) dichloride is a synthetic organic compound characterized by its unique structure and chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,2Z)-N~1~-(2,4-Dimethylphenyl)-N~2~-(4-methoxyphenyl)ethanebis(imidoyl) dichloride typically involves the reaction of 2,4-dimethylphenylamine and 4-methoxyphenylamine with ethanediamide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by the addition of thionyl chloride to form the dichloride derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(1Z,2Z)-N~1~-(2,4-Dimethylphenyl)-N~2~-(4-methoxyphenyl)ethanebis(imidoyl) dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imidoyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1Z,2Z)-N~1~-(2,4-Dimethylphenyl)-N~2~-(4-methoxyphenyl)ethanebis(imidoyl) dichloride is used as a precursor for the synthesis of various organic compounds. It serves as an intermediate in the preparation of complex molecules for pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine
In medicine, the compound is explored for its potential therapeutic properties. It may exhibit antimicrobial, antiviral, or anticancer activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and coatings to enhance their properties.
Mecanismo De Acción
The mechanism of action of (1Z,2Z)-N~1~-(2,4-Dimethylphenyl)-N~2~-(4-methoxyphenyl)ethanebis(imidoyl) dichloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (1Z,2Z)-N~1~-(2,4-Dimethylphenyl)-N~2~-(4-chlorophenyl)ethanebis(imidoyl) dichloride
- (1Z,2Z)-N~1~-(2,4-Dimethylphenyl)-N~2~-(4-hydroxyphenyl)ethanebis(imidoyl) dichloride
Uniqueness
Compared to similar compounds, (1Z,2Z)-N~1~-(2,4-Dimethylphenyl)-N~2~-(4-methoxyphenyl)ethanebis(imidoyl) dichloride is unique due to the presence of the methoxy group on the phenyl ring. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct in its applications and properties.
Propiedades
Número CAS |
653591-84-5 |
|---|---|
Fórmula molecular |
C17H16Cl2N2O |
Peso molecular |
335.2 g/mol |
Nombre IUPAC |
N'-(2,4-dimethylphenyl)-N-(4-methoxyphenyl)ethanediimidoyl dichloride |
InChI |
InChI=1S/C17H16Cl2N2O/c1-11-4-9-15(12(2)10-11)21-17(19)16(18)20-13-5-7-14(22-3)8-6-13/h4-10H,1-3H3 |
Clave InChI |
GAIJOWXAFPCNMZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)N=C(C(=NC2=CC=C(C=C2)OC)Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[3-(Benzyloxy)-4-methoxyphenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B12516825.png)
![2-[(4-ethylsulfonylphenyl)methyl]-6-fluoro-5-[2-(trifluoromethoxy)phenyl]-1H-benzimidazole](/img/structure/B12516837.png)
![(R)-1,1'-[4,4'-Bi-1,3-benzodioxole]-5,5'-diylbis[1,1-bis[3,5-bis(trimethylsilyl)phenyl]phosphine](/img/structure/B12516843.png)

![3-Butyn-2-ol, 2-methyl-4-[5'-[(trimethylsilyl)ethynyl][2,2'-bipyridin]-5-yl]-](/img/structure/B12516845.png)
![3-[1-(4-amino-2-fluorobut-2-en-1-yl)-2-methylpyrrolo[3,2-b]pyridin-3-yl]-N,N-dimethylbenzenesulfonamide dihydrochloride](/img/structure/B12516848.png)
![(NE)-N-(2-methyl-5,7,8,9,10,11-hexahydrocycloocta[b]indol-6-ylidene)hydroxylamine](/img/structure/B12516850.png)
![6-(Trifluoromethyl)benzo[d]isothiazole](/img/structure/B12516863.png)

![1H-Imidazo[1,5-a]indole-1,3(2H)-dione, 2-(phenylmethyl)-](/img/structure/B12516867.png)


![1,1'-[Disulfanediylbis(methylene)]bis(3,4-dimethylbenzene)](/img/structure/B12516879.png)
